

Risevistinel: A Technical Guide to a Novel NMDA Receptor Modulator

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Compound of Interest

Compound Name: *Risevistinel*

Cat. No.: *B12376379*

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Abstract

Risevistinel, also known as NYX-783, is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. Emerging preclinical and clinical data suggest its potential as a therapeutic agent for neurological and psychiatric disorders, particularly post-traumatic stress disorder (PTSD). This document provides a comprehensive technical overview of **Risevistinel**, including its chemical structure, physicochemical properties, mechanism of action with a focus on its signaling pathways, and detailed experimental protocols for its characterization and evaluation.

Chemical Structure and Properties

Risevistinel is a spiro- β -lactam compound with a unique chemical architecture that facilitates its interaction with the NMDA receptor at a site distinct from agonists and antagonists.

Table 1: Chemical and Physical Properties of **Risevistinel**

Property	Value	Source
IUPAC Name	(2S,3R)-3-hydroxy-2-[(4S)-5-(2-methylpropanoyl)-1-oxo-2,5-diazaspiro[3.4]octan-2-yl]butanamide	[1]
Synonyms	NYX-783	[1]
CAS Number	2591344-26-0	[1]
Molecular Formula	C ₁₄ H ₂₃ N ₃ O ₄	[1]
Molecular Weight	297.35 g/mol	[1]
SMILES	<chem>C--INVALID-LINK--N)N1C[C@]2(C1=O)CCCN2C(=O)C(C)C">C@HO</chem>	
InChI	InChI=1S/C14H23N3O4/c1-8(2)12(20)17-6-4-5-14(17)7-16(13(14)21)10(9(3)18)11(15)19/h8-10,18H,4-7H2,1-3H3,(H2,15,19)/t9-,10+,14+/m1/s1	
XLogP3	-0.9	
Hydrogen Bond Donor Count	3	
Hydrogen Bond Acceptor Count	4	
Rotatable Bond Count	3	

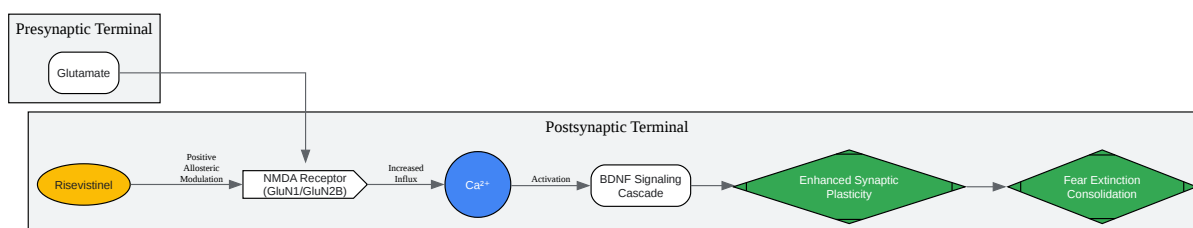
Note: Experimental data for melting point, boiling point, solubility, and pKa are not readily available in the public domain. The provided logP and hydrogen bond information are computationally predicted.

Mechanism of Action and Signaling Pathway

Risevistinel is a positive allosteric modulator of the NMDA receptor, enhancing its function in the presence of the endogenous co-agonists glycine or D-serine and the neurotransmitter

glutamate. Its mechanism is distinct from traditional NMDA receptor agonists or antagonists. Preclinical studies have elucidated that **Risevistinel**'s therapeutic effects, particularly in the context of fear extinction and the reduction of spontaneous fear recovery, are dependent on the GluN2B subunit of the NMDA receptor.

The binding of **Risevistinel** to the NMDA receptor potentiates receptor-mediated calcium influx, which in turn activates downstream signaling cascades crucial for synaptic plasticity. A key effector in this pathway is the Brain-Derived Neurotrophic Factor (BDNF). The **Risevistinel**-induced enhancement of NMDA receptor function leads to an upregulation of BDNF expression, which is essential for the consolidation of extinction learning and the long-term reduction of fear responses.



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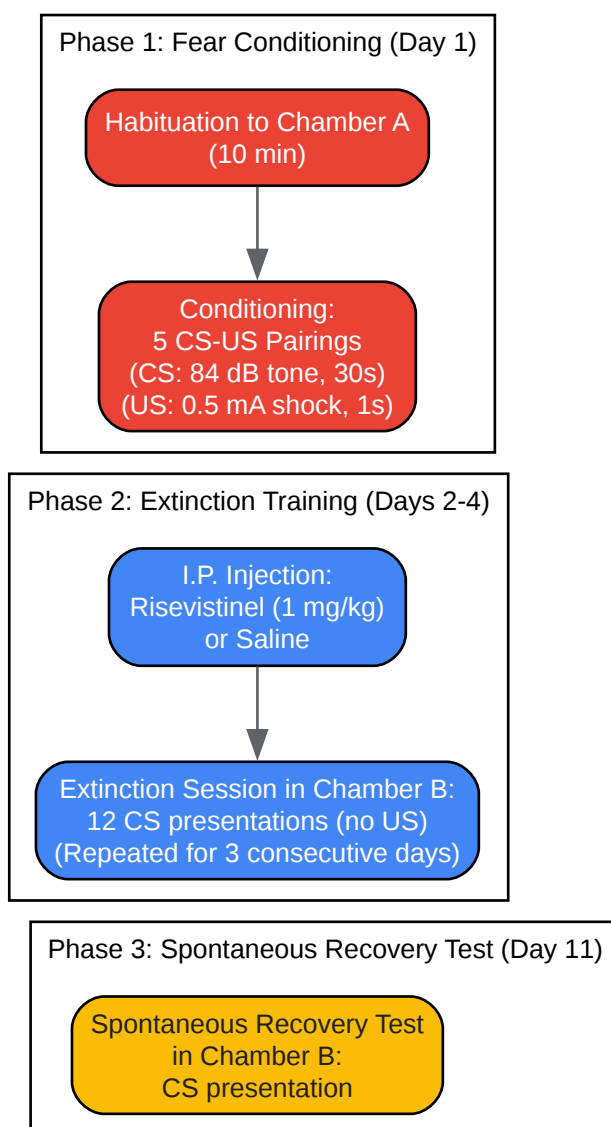
Risevistinel's proposed signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of **Risevistinel**.

Fear Conditioning and Extinction Paradigm

This protocol is adapted from studies investigating the effect of **Risevistinel** on fear memory.



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Workflow for the fear conditioning experiment.

Materials:

- Standard rodent fear conditioning chambers (Context A and Context B, distinct in olfactory and visual cues).
- Sound generator for auditory cue (CS).
- Shock generator for foot shock (US).

- **Risevistinel** (1 mg/kg, intraperitoneal injection) or saline vehicle.
- Adult mice (C57BL/6J or other appropriate strain).

Procedure:

- Fear Conditioning (Day 1):
 - Habituate mice to the conditioning chamber (Context A) for 10 minutes.
 - Administer 5 pairings of the conditioned stimulus (CS; 84 dB tone for 30 seconds) co-terminating with the unconditioned stimulus (US; 0.5 mA foot shock for 1 second). The inter-trial interval should be randomized.
- Extinction Training (Days 2-4):
 - One hour prior to the first extinction session, administer **Risevistinel** (1 mg/kg, i.p.) or saline.
 - Place mice in a novel context (Context B).
 - Present 12 CS tones (30 seconds each) without the US.
 - Repeat the extinction session for three consecutive days.
- Spontaneous Recovery Test (Day 11):
 - Seven days after the final extinction session, place the mice back into Context B.
 - Present the CS and measure the freezing behavior as an index of fear recovery.

Electrophysiological Recording of NMDA-Induced Currents

This protocol provides a general framework for assessing the modulatory effect of **Risevistinel** on NMDA receptor currents in brain slices, as suggested by preclinical findings.

Materials:

- Vibratome for brain slicing.
- Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂.
- Recording chamber for brain slices.
- Patch-clamp amplifier and data acquisition system.
- Glass micropipettes for whole-cell recording.
- Internal solution for patch pipettes (containing, e.g., Cs-methanesulfonate, QX-314, EGTA, HEPES, Mg-ATP, and Na-GTP).
- NMDA and **Risevistinel** solutions.

Procedure:

- Slice Preparation:
 - Anesthetize an adult mouse and perfuse transcardially with ice-cold aCSF.
 - Rapidly dissect the brain and prepare coronal slices (e.g., 300 μm thick) containing the region of interest (e.g., medial prefrontal cortex) using a vibratome in ice-cold aCSF.
 - Allow slices to recover in a holding chamber with aCSF at room temperature for at least 1 hour.
- Whole-Cell Patch-Clamp Recording:
 - Transfer a slice to the recording chamber and perfuse with aCSF.
 - Establish a whole-cell patch-clamp recording from a neuron in the target region.
 - Voltage-clamp the neuron at a holding potential of, for example, +40 mV to relieve the Mg²⁺ block of the NMDA receptor.
- Drug Application and Data Acquisition:
 - Obtain a stable baseline current.

- Apply NMDA (e.g., 20 μ M) to the slice to evoke an inward current.
- After washout and return to baseline, co-apply NMDA and **Risevistinel** (at various concentrations) to determine the effect of **Risevistinel** on the NMDA-induced current.
- Record and analyze the peak amplitude and kinetics of the evoked currents.

Clinical Development

Risevistinel (NYX-783) has been evaluated in a Phase II clinical trial for the treatment of post-traumatic stress disorder (PTSD). The study was a multi-center, randomized, double-blind, placebo-controlled trial. Patients received either a 10 mg or 50 mg dose of **Risevistinel** or a placebo. The primary endpoint was the change in the Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total score. The results indicated that **Risevistinel** was well-tolerated and showed clinically meaningful improvements in PTSD symptoms.

Conclusion

Risevistinel represents a promising novel therapeutic agent with a distinct mechanism of action as a positive allosteric modulator of the NMDA receptor. Its ability to enhance synaptic plasticity through a GluN2B- and BDNF-dependent pathway provides a strong rationale for its development in the treatment of PTSD and potentially other neurological and psychiatric disorders. The experimental protocols detailed herein provide a foundation for further research into the pharmacology and therapeutic applications of this compound.

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References

- 1. biotechhunter.com [biotechhunter.com]

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